molecular formula C14H13NO2 B089095 4'-(Methylamino)biphenyl-3-carboxylic acid CAS No. 1215206-62-4

4'-(Methylamino)biphenyl-3-carboxylic acid

Cat. No.: B089095
CAS No.: 1215206-62-4
M. Wt: 227.26 g/mol
InChI Key: IGDSLJHRGXISFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(Methylamino)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, where a methylamino group is attached to the para position of one phenyl ring, and a carboxylic acid group is attached to the meta position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Methylamino)biphenyl-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4’-(Methylamino)biphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions would be optimized for cost-effectiveness and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4’-(Methylamino)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylamino group can be oxidized to form a nitroso or nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 4’-(Nitroso)biphenyl-3-carboxylic acid or 4’-(Nitro)biphenyl-3-carboxylic acid.

    Reduction: Formation of 4’-(Methylamino)biphenyl-3-methanol or 4’-(Methylamino)biphenyl-3-aldehyde.

    Substitution: Formation of various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

4’-(Methylamino)biphenyl-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-(Methylamino)biphenyl-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4’-(Amino)biphenyl-3-carboxylic acid
  • 4’-(Dimethylamino)biphenyl-3-carboxylic acid
  • 4’-(Methoxy)biphenyl-3-carboxylic acid

Uniqueness

4’-(Methylamino)biphenyl-3-carboxylic acid is unique due to the presence of both a methylamino group and a carboxylic acid group on the biphenyl scaffold. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[4-(methylamino)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDSLJHRGXISFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609276
Record name 4'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-62-4
Record name 4'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.